5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .
Biochemical Pathways
The inhibition of aldose reductase affects the polyol pathway. This pathway is responsible for the conversion of glucose to sorbitol, which is then converted to fructose. By inhibiting aldose reductase, the conversion of glucose to sorbitol is reduced, potentially affecting the overall glucose metabolism .
Result of Action
The inhibition of aldose reductase by this compound could potentially lead to a decrease in the production of sorbitol and fructose, affecting glucose metabolism .
Preparation Methods
The synthesis of 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the oxadiazole ring. One common method involves the nitration of furan derivatives followed by the formation of the oxadiazole ring through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives and oxadiazole-containing molecules. Compared to these compounds, 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer enhanced biological activity and specificity. Examples of similar compounds include:
- 5-Nitrofuran-2-carbaldehyde
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one .
Properties
IUPAC Name |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O6/c16-9(6-3-4-8(20-6)15(17)18)12-11-14-13-10(21-11)7-2-1-5-19-7/h3-4,7H,1-2,5H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCCKUMEPVFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.